Home > Products > Screening Compounds P115800 > Sarpicillin [WHO-DD]
Sarpicillin [WHO-DD] - 60252-40-6

Sarpicillin [WHO-DD]

Catalog Number: EVT-10913358
CAS Number: 60252-40-6
Molecular Formula: C21H27N3O5S
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sarpicillin is a synthetic compound classified as a thiazolidine derivative of penicillin, primarily recognized for its antibacterial properties. It is specifically noted for its effectiveness against various strains of bacteria, making it a subject of interest in pharmacological research. The compound is characterized by its unique molecular structure and mechanism of action, which contribute to its therapeutic potential.

Source

Sarpicillin was developed as part of the ongoing effort to enhance the efficacy of beta-lactam antibiotics. It is cataloged in chemical databases such as PubChem, where it is identified by the Chemical Abstracts Service number 65429 and has a molecular formula of C21H27N3O5S .

Classification

Sarpicillin falls under the category of beta-lactam antibiotics, which are known for their ability to inhibit bacterial cell wall synthesis. This classification places it alongside other well-known antibiotics like penicillin and cephalosporins. Its specific subclassification includes thiazolidine derivatives, which are distinguished by their thiazolidine ring structure.

Synthesis Analysis

Methods

The synthesis of Sarpicillin involves several key steps that typically include the formation of the thiazolidine ring and subsequent modifications to introduce functional groups that enhance its antibacterial activity.

  1. Starting Materials: The synthesis often begins with readily available precursors such as 6-aminopenicillanic acid.
  2. Thiazolidine Formation: A key step involves cyclization reactions that form the thiazolidine ring, typically through a reaction with thioketones or other sulfur-containing compounds.
  3. Functionalization: Following ring formation, various functional groups are introduced through acylation or alkylation reactions to achieve the desired pharmacological properties.

Technical details regarding the specific reagents and conditions used in these reactions can vary based on the synthetic route chosen by researchers.

Molecular Structure Analysis

Structure

The molecular structure of Sarpicillin can be described as follows:

  • Molecular Formula: C21H27N3O5S
  • Molecular Weight: Approximately 421.52 g/mol
  • Structural Features: The compound features a beta-lactam ring fused with a thiazolidine ring, which is characteristic of its class. The presence of a carboxylate group contributes to its solubility and reactivity.

Data

The three-dimensional conformation of Sarpicillin can be visualized using computational chemistry tools that allow for the analysis of bond lengths, angles, and stereochemistry.

Chemical Reactions Analysis

Reactions

Sarpicillin undergoes several chemical reactions that are significant for its activity:

  1. Hydrolysis: As with many beta-lactams, Sarpicillin is susceptible to hydrolysis, which can lead to loss of activity in the presence of beta-lactamase enzymes produced by resistant bacteria.
  2. Acylation Reactions: The compound can react with various acylating agents to modify its side chains, potentially enhancing its antibacterial spectrum.
  3. Degradation Pathways: Understanding the degradation pathways is crucial for optimizing its stability in pharmaceutical formulations.

Technical details regarding these reactions can provide insights into how to improve the compound's efficacy and stability.

Mechanism of Action

Process

Sarpicillin exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. The mechanism involves:

  1. Binding to Penicillin-Binding Proteins (PBPs): Sarpicillin binds to specific PBPs located in bacterial cell membranes.
  2. Inhibition of Transpeptidation: This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan layers in bacterial cell walls.
  3. Cell Lysis: The inhibition leads to weakened cell walls, resulting in bacterial lysis and death.

Data from studies indicate that Sarpicillin demonstrates activity against both Gram-positive and some Gram-negative bacteria due to its structural characteristics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents, which is beneficial for formulation purposes.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range that supports stability during storage.

Chemical Properties

  • Stability: Sensitive to hydrolysis; thus, formulations must consider pH and storage conditions.
  • Reactivity: Exhibits reactivity typical of beta-lactams, including susceptibility to nucleophilic attack at the lactam carbonyl carbon.

Relevant data from stability studies can guide proper handling and usage protocols in clinical settings.

Applications

Scientific Uses

Sarpicillin has potential applications in:

  • Antibacterial Therapy: Primarily used in treating infections caused by susceptible bacteria.
  • Research Studies: Investigated for modifications that could enhance activity against resistant strains or improve pharmacokinetic profiles.
  • Combination Therapies: Explored in combination with other antibiotics to overcome resistance mechanisms.

The ongoing research into Sarpicillin highlights its importance in addressing antibiotic resistance and improving therapeutic outcomes in infectious diseases.

Historical Development and World Health Organization Classification

Emergence of β-Lactam Antibiotics in Modern Therapeutics

The discovery of penicillin by Alexander Fleming in 1928 initiated the "golden era" of antibiotics (1940–1962), during which most foundational antibiotic classes were developed [4]. Penicillin’s clinical deployment in 1945 marked a transformative moment in treating bacterial infections, but its limitations against gram-negative bacteria and susceptibility to penicillinase enzymes drove innovation. Ampicillin, synthesized in 1958 and commercialized by 1961, represented the first broad-spectrum aminopenicillin. It overcame key limitations of earlier penicillins by incorporating an amino group, enhancing penetration into gram-negative pathogens such as Escherichia coli, Salmonella, and Haemophilus influenzae [6]. This structural modification extended its utility to respiratory, urinary, gastrointestinal, and meningeal infections, positioning it as a critically essential medicine per the World Health Organization [1] [6].

Sarpicillin, a prodrug derivative of ampicillin, emerged from efforts to improve bioavailability and stability. Prodrug design—masking active compounds for targeted metabolic activation—became a strategic approach to circumvent resistance mechanisms. Though specific developmental timelines for sarpicillin are not detailed in the provided sources, its classification under the World Health Organization Drug Dictionary (WHODrug) aligns with ongoing refinements of β-lactams to address evolving clinical challenges [1] [9].

Integration into WHODrug Global: Standardization Challenges and Global Pharmacovigilance Frameworks

WHODrug Global, managed by the Uppsala Monitoring Centre, serves as the international standard for coding medicinal products in pharmacovigilance and clinical trials. Its hierarchical structure links trade names, active ingredients, and anatomical-therapeutic-chemical (ATC) classifications across 150+ countries [9]. Integrating novel β-lactams like sarpicillin presents multifaceted challenges:

  • Terminology Harmonization: Prodrugs require precise mappings between inactive precursors (e.g., sarpicillin) and active metabolites (ampicillin). WHODrug addresses this through alphanumeric Drug Codes that connect molecular variations to standardized active moieties [9].
  • Global Representation: Pharmaceutical formulations and nomenclature vary regionally. For instance, ampicillin is marketed as Principen in the United States but may lack equivalent trade names elsewhere. Sarpicillin’s inclusion necessitates verification against national formularies to ensure consistent indexing [9].
  • ATC Classification: Sarpicillin would fall under ATC code J01CA (broad-spectrum penicillins). However, ambiguities arise if prodrugs exhibit distinct pharmacokinetics. WHODrug resolves this by cross-referencing prodrugs and metabolites within its Standardised Drug Groupings [9].

Table 1: WHODrug Integration Framework for β-Lactam Antibiotics

Integration StepChallengeResolution Mechanism
Ingredient MappingProdrug vs. active metabolite linkageDrug Code sequencing (e.g., DRN-A-SEQ1-SEQ2)
Regional Name VariabilityNon-unique trade names across marketsCountry-specific marketing authorization fields
Therapeutic ClassificationAmbiguous ATC codes for prodrugsCross-referencing via active moiety

These frameworks enable robust pharmacovigilance. For example, adverse event reports linked to ampicillin in VigiBase (WHO’s global database) can retrospectively inform sarpicillin safety monitoring [9].

Historical Trajectory of Resistance Emergence: Pre-Clinical Use Hypotheses

Ampicillin resistance manifested alarmingly fast—within a year of its clinical introduction (1961). Outbreaks of resistant Salmonella enterica serotype Typhimurium occurred in the United Kingdom in 1962 and 1964 [7]. Genomic analysis of historical isolates reveals a paradoxical trend: blaTEM-1 β-lactamase genes were detected in Salmonella strains from France (1959) and Tunisia (1960), before ampicillin’s human use [7]. This suggests agricultural antibiotics may have preselected for resistance. Penicillin G, used in European livestock feed until 1969, left residues in soil and manure. Exposure experiments confirm that even subtherapeutic penicillin G concentrations facilitated plasmid-mediated transfer of blaTEM-1 to naïve bacteria [7].

Table 2: Evolutionary Paths to High-Level Ampicillin Resistance

Resistance MechanismGenetic BasisResistance Level (Fold-Change)
β-Lactamase-DependentampC promoter mutations or amplification>400× (MIC up to 5,000 µg/mL)
β-Lactamase-IndependentEfflux pumps (acrB), porin loss (ompF), transcriptional regulators (marR)~50× (MIC up to 2,048 µg/mL)

Laboratory evolution studies using the Microbial Evolution and Growth Arena (MEGA-plate) demonstrate that Escherichia coli achieves high-level resistance via ampC amplification or mutations in cell-envelope integrity genes [5]. Crucially, ampC-deleted strains still evolve resistance through multidrug efflux systems and membrane remodeling, indicating latent adaptive pathways independent of classical hydrolysis [5]. For sarpicillin, these findings imply that resistance may emerge via both enzymatic degradation (if metabolized to ampicillin) and non-enzymatic mechanisms, underscoring the need for combinatorial therapeutic approaches.

The trajectory of ampicillin resistance illustrates a "One Health" crisis: pre-existing resistance reservoirs in livestock, amplified by clinical use, ultimately compromised drug efficacy. Sarpicillin’s development must account for these cross-selection dynamics to avoid repeating historical patterns [3] [7].

Properties

CAS Number

60252-40-6

Product Name

Sarpicillin [WHO-DD]

IUPAC Name

methoxymethyl (2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C21H27N3O5S

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C21H27N3O5S/c1-20(2)15(19(27)29-11-28-5)23-17(26)14(18(23)30-20)24-16(25)13(22-21(24,3)4)12-9-7-6-8-10-12/h6-10,13-15,18,22H,11H2,1-5H3/t13-,14-,15+,18-/m1/s1

InChI Key

QTQPGZVDUCMVLK-ZXFNITATSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.